N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and a dimethoxyphenyl ethyl side chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-26-15-6-3-11(9-16(15)27-2)7-8-19-28(24,25)12-4-5-13-14(10-12)21-18(23)17(22)20-13/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRJPPNPRUKZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps. One common method includes the following steps :
Starting Materials: 3,4-dimethoxyphenyl ethylamine and 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane, under nitrogen protection.
Catalysts and Reagents: Dimethylaminopyridine (DMAP) and EDCI.HCl are used as catalysts.
Procedure: The mixture is cooled to 0°C, followed by the addition of EDCI.HCl. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours.
Purification: The product is purified by washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying with anhydrous sodium sulfate and recrystallization from dichloromethane-ethyl acetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the quinoxaline core.
3,4-Dimethoxyphenylethylamine: Similar side chain but lacks the sulfonamide and quinoxaline groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core, sulfonamide group, and dimethoxyphenyl ethyl side chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
